1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine
Overview
Description
1-(8R)-5,6,7,8-Tetrahydroquinolin-8-yl]methanamine, also known as 1-(8R)-8-hydroxyquinoline methylamine, is a cyclic amine found in a variety of plants and fungi. It is a natural product of the shikimate pathway and is an important intermediate in the biosynthesis of numerous bioactive compounds. 1-(8R)-5,6,7,8-Tetrahydroquinolin-8-yl]methanamine has been used as a key building block for the synthesis of a number of pharmaceuticals, including antifungal agents, antiviral agents, and anticancer agents. It is also used as a chiral auxiliary for asymmetric synthesis.
Scientific Research Applications
Synthesis and Chemical Properties
One area of research has focused on the synthesis of enantiomerically pure tetrahydroquinoline derivatives, highlighting their potential for generating various substituted products with potential application in drug development and material science. For instance, the lipase-catalyzed kinetic resolution has been employed to produce enantiomerically pure compounds, demonstrating the versatility of tetrahydroquinoline structures in organic synthesis (Uenishi & Hamada, 2002).
Catalysis and Reactions
Research has also explored the use of tetrahydroquinoline derivatives in catalysis, such as in palladium-catalyzed sp3 C-H bond activation and nitration reactions. These studies have led to the development of methodologies for synthesizing nitromethylquinolines, which are valuable intermediates in organic chemistry (Zhang et al., 2015).
Biological Activities
In the realm of biological activities, new quinoline derivatives carrying the 1,2,3-triazole moiety have been synthesized and demonstrated moderate to very good antibacterial and antifungal activities. This signifies the potential of tetrahydroquinoline derivatives in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Antitumor Activity
Moreover, tetrahydroquinoline derivatives have been investigated for their antitumor activities. A series of functionalized derivatives showed in vitro cytotoxicity and cytostatic effects on various cancer cell lines, presenting a promising avenue for cancer treatment research (Károlyi et al., 2012).
Environmental and Material Sciences
In environmental and material sciences, tetrahydroquinoline derivatives have been applied in the study of water oxidation, offering insights into the efficiency of different catalytic systems for potential renewable energy applications (Vennampalli et al., 2014).
properties
IUPAC Name |
[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h2,5-6,9H,1,3-4,7,11H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJYDESWTDPRNF-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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